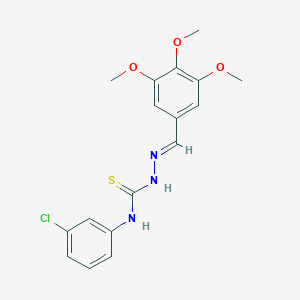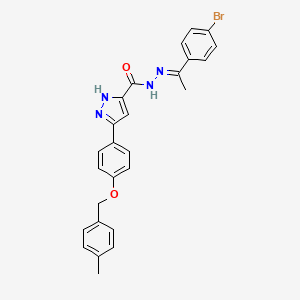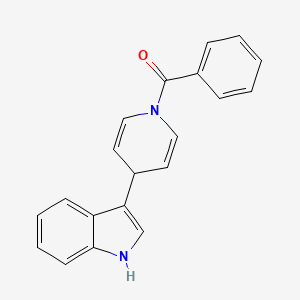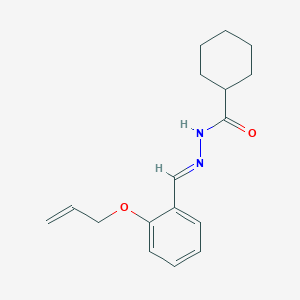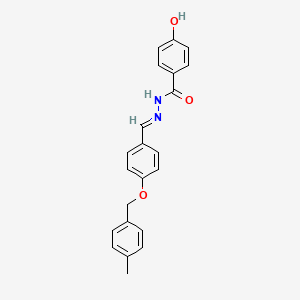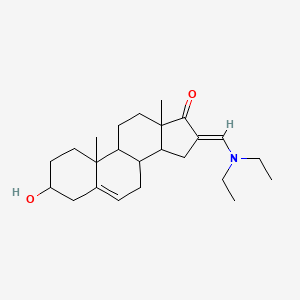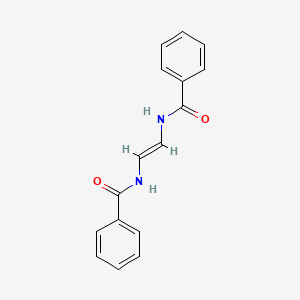
1,2-Bis(benzamido)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-2-(Benzoylamino)ethenyl]benzamide: is an organic compound with the molecular formula C16H14N2O2 It is characterized by the presence of a benzoylamino group attached to an ethenyl linkage, which is further connected to a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-[(E)-2-(Benzoylamino)ethenyl]benzamide typically involves the condensation of benzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods:
Industrial production of N-[(E)-2-(Benzoylamino)ethenyl]benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: N-[(E)-2-(Benzoylamino)ethenyl]benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives .
-
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives .
-
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the benzoylamino group can be replaced by other nucleophiles under suitable conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides or related derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds .
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .
Medicine:
It may be explored for its pharmacological properties, including its ability to interact with specific enzymes or receptors .
Industry:
In the industrial sector, N-[(E)-2-(Benzoylamino)ethenyl]benzamide can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications .
Mecanismo De Acción
The mechanism of action of N-[(E)-2-(Benzoylamino)ethenyl]benzamide involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with target molecules, while the ethenyl linkage provides flexibility and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- N-[2-(Benzoylamino)ethyl]benzamide
- N-[(Benzoylamino)(2-pyridinyl)methyl]benzamide
- N-[(Benzoylamino)(phenyl)methyl]benzamide
- N-[(Benzoylamino)methyl]benzamide
- N-(2-(Benzoylamino)phenyl)benzamide
Comparison:
N-[(E)-2-(Benzoylamino)ethenyl]benzamide is unique due to its ethenyl linkage, which imparts distinct chemical reactivity and flexibility compared to similar compoundsAdditionally, the presence of the benzoylamino group enhances its ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
5992-34-7 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
N-[(E)-2-benzamidoethenyl]benzamide |
InChI |
InChI=1S/C16H14N2O2/c19-15(13-7-3-1-4-8-13)17-11-12-18-16(20)14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)/b12-11+ |
Clave InChI |
UNFYXGSZWIZZKH-VAWYXSNFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C=C/NC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC=CNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


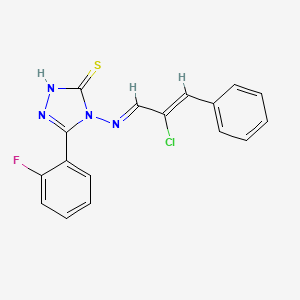
![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
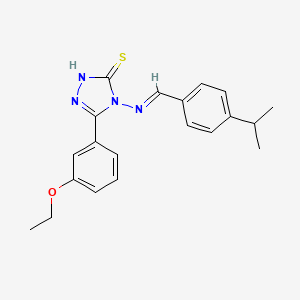
![ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082956.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B15082961.png)
![2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
